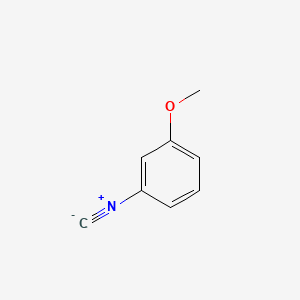

1-Isocyano-3-methoxybenzene

Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanide chemistry began in the mid-19th century. The first synthesis of an isocyanide, allyl isocyanide, was achieved in 1859 by Lieke through the reaction of allyl iodide and silver cyanide. wikipedia.orgmdpi.commdpi.com However, it was the work of Gautier and Hofmann in 1867 that truly established the classical synthesis of isocyanides. mdpi.comtandfonline.com For nearly a century, the field saw moderate investigation, partly due to the notoriously unpleasant odor of many volatile isocyanides. wikipedia.orgmdpi.comvedantu.com

A significant turning point came in 1958 when isocyanides became more readily accessible through the dehydration of formamides. mdpi.com This development paved the way for the introduction of the Ugi four-component reaction (U-4CR) a year later, a pivotal moment that showcased the immense synthetic potential of isocyanides. mdpi.comresearchgate.net The first naturally occurring isocyanide, xanthocillin, was discovered in 1950 from the mold Penicillium notatum, further fueling interest in this class of compounds. wikipedia.orgmdpi.comacs.org

Significance of Isocyanides as Synthetic Building Blocks

Isocyanides are prized in organic synthesis for their versatility and unique reactivity, enabling the efficient construction of diverse and complex molecules. bohrium.comresearchgate.net

The isocyano group possesses a distinctive electronic structure, with the carbon atom exhibiting both nucleophilic and electrophilic character. tandfonline.comresearchgate.netresearchgate.netfrontiersin.org This dual reactivity allows isocyanides to participate in a wide array of chemical transformations, acting as a "chemical chameleon." imtm.cz They can react with both electrophiles and nucleophiles, often simultaneously, leading to the formation of multiple bonds in a single step. researchgate.netnih.gov The isocyanide carbon is formally divalent, a rare feature for a stable organic compound. researchgate.net This carbenoid character is central to its diverse reactivity. researchgate.net Furthermore, the electron-withdrawing nature of the isocyano group enhances the acidity of protons on the adjacent carbon atom, opening up additional avenues for reactivity. tandfonline.comresearchgate.net

Isocyanides are cornerstone reagents in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials. researchgate.netbohrium.comnih.gov Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for generating molecular diversity and complexity in a time- and resource-efficient manner. researchgate.netbohrium.comfrontiersin.org

The most prominent examples of IMCRs are the Passerini and Ugi reactions. researchgate.netacs.orgnih.gov

The Passerini Three-Component Reaction (P-3CR): Discovered by Mario Passerini in 1921, this reaction involves a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comnih.govencyclopedia.pub

The Ugi Four-Component Reaction (U-4CR): Developed by Ivar Ugi in 1959, this reaction brings together a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to yield an α-acylamino carboxamide. mdpi.comresearchgate.netnih.gov

These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate large libraries of structurally diverse compounds. researchgate.netbohrium.comfrontiersin.org

The unique reactivity of isocyanides makes them powerful tools for the synthesis of complex molecules, including natural products, heterocycles, peptides, and macrocycles. researchgate.net Their ability to participate in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, and insertion reactions further expands their synthetic utility. wikipedia.orgfrontiersin.org The development of stereoselective IMCRs has enabled the synthesis of chiral molecules with a high degree of control. acs.org

Position of Methoxy-Substituted Aryl Isocyanides in Contemporary Chemical Research

Within the broad class of aryl isocyanides, those bearing a methoxy (B1213986) substituent, such as 1-isocyano-3-methoxybenzene, hold particular interest. The methoxy group, an electron-donating group, can influence the electronic properties of the isocyanide and the aromatic ring, thereby modulating its reactivity in various chemical transformations.

Aromatic isocyanides, in general, are considered better π-acceptors than their aliphatic counterparts due to the extended conjugation provided by the aromatic ring. acs.org The presence of substituents on the phenyl ring further fine-tunes these electronic properties. acs.org For instance, electron-withdrawing groups enhance the π-acceptor character. acs.org Conversely, an electron-donating group like methoxy can influence the molecule's interaction with transition metals and its reactivity in catalytic cycles.

Research has shown that the electronic nature of the substituent on an aryl isocyanide can affect its reactivity. For example, in some three-component reactions, isocyanides with electron-withdrawing groups have exhibited better reactivity. The specific placement of the methoxy group (ortho, meta, or para) also plays a crucial role in its electronic and steric influence. In the case of this compound, the meta-positioning of the methoxy group influences the electron density distribution within the benzene (B151609) ring and on the isocyano functional group.

Recent research has explored the use of methoxy-substituted aryl isocyanides in various reactions. For example, this compound has been used as a reactant in the synthesis of complex heterocyclic structures. rsc.org The study of such compounds contributes to a deeper understanding of structure-reactivity relationships in isocyanide chemistry and expands the toolbox for the synthesis of novel and functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 20600-55-9 |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| Physical Form | Liquid |

| InChI Key | PHXXEJBIUOARGY-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXXEJBIUOARGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342668 | |

| Record name | 1-isocyano-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-55-9 | |

| Record name | 1-Isocyano-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-isocyano-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1 Isocyano 3 Methoxybenzene Reactivity

Multicomponent Reaction Pathways Involving Aryl Isocyanides

Multicomponent reactions are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Aryl isocyanides are cornerstone reactants in many of these transformations.

Ugi Reaction Mechanisms and Intermediates (Nitrilium Ion, Mumm Rearrangement)

The Ugi four-component reaction (U-4CR) is a prominent MCR that synthesizes α-acetamido carboxamide derivatives from an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. nih.gov The reaction is typically exothermic and completed within minutes of adding the isocyanide. wikipedia.orgchemeurope.com

The established mechanism proceeds as follows:

Imine Formation : The amine and the carbonyl compound condense to form an imine. wikipedia.orgchemeurope.com

Protonation and Nitrilium Ion Formation : The carboxylic acid protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic terminal carbon of the isocyanide (e.g., 1-isocyano-3-methoxybenzene). nih.govwikipedia.org This key step forms a highly reactive nitrilium ion intermediate. nih.govmdpi.comnih.gov

Nucleophilic Attack : The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. nih.govwikipedia.org

Mumm Rearrangement : The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement. wikipedia.orgchemeurope.com This rearrangement drives the entire reaction sequence to completion, yielding the stable bis-amide product. wikipedia.orgchemeurope.com

| Ugi Reaction Stage | Key Intermediate/Process | Description |

| 1 | Imine/Iminium Ion | Formed from the condensation of an amine and a carbonyl compound, and subsequently protonated. |

| 2 | Nitrilium Ion | A highly reactive intermediate formed by the nucleophilic addition of the isocyanide to the iminium ion. nih.govwikipedia.orgnih.govmdpi.com |

| 3 | Acyl Adduct | Resulting from the nucleophilic attack of the carboxylate on the nitrilium ion. |

| 4 | Mumm Rearrangement | An irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom, leading to the final bis-amide product. wikipedia.org |

Passerini Reaction Mechanisms

The Passerini three-component reaction (P-3CR), discovered by Mario Passerini in 1921, is the first isocyanide-based MCR and involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. nih.govwikipedia.org The mechanism is dependent on the solvent's polarity.

In Aprotic, Non-polar Solvents : The reaction is believed to proceed through a concerted, non-ionic pathway. nih.govorganic-chemistry.org Hydrogen bonding between the carboxylic acid and the carbonyl compound is thought to facilitate the formation of a cyclic transition state where the isocyanide attacks the carbonyl carbon. nih.govorganic-chemistry.org This trimolecular reaction leads to an intermediate that rearranges to the final product. wikipedia.org

In Polar Solvents : An ionic mechanism is more likely. The carbonyl component is first protonated by the carboxylic acid. The isocyanide then adds to the activated carbonyl, forming a nitrilium ion intermediate. wikipedia.org This is subsequently attacked by the carboxylate anion, followed by an acyl transfer (similar to a Mumm rearrangement) to yield the α-acyloxy amide. wikipedia.orgresearchgate.net

Groebke-Blackburn-Bienaymé Reaction Mechanisms

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an amidine (such as 2-aminopyridine), and an isocyanide to synthesize fused 3-aminoimidazoles, like imidazo[1,2-a]pyridines. beilstein-journals.orgnih.govbeilstein-journals.org This reaction is mechanistically related to the Ugi reaction but results in a heterocyclic scaffold. nih.gov

The mechanism involves:

Formation of an iminium ion from the condensation of the aldehyde and the amidine, which is activated by a Brønsted or Lewis acid catalyst. nih.gov

Nucleophilic attack by the isocyanide on the iminium ion, forming a nitrilium intermediate in a formal [4+1] cycloaddition. nih.govnih.gov

Unlike the Ugi or Passerini reactions where an external nucleophile traps the nitrilium ion, in the GBB reaction, the endocyclic nitrogen of the amidine component acts as an intramolecular nucleophile. nih.gov

This intramolecular attack traps the nitrilium ion, leading to the formation of the fused imidazole (B134444) ring system after rearrangement. nih.gov

Role of Electrophilic Activation in MCRs

Electrophilic activation is a critical step in initiating the reaction of the isocyanide component in MCRs. The isocyanide, while having a nucleophilic carbon terminus, generally requires an electrophilic partner to react.

Protonation/Brønsted Acids : In both the Ugi and Passerini reactions, the carboxylic acid component serves not only as a nucleophile but also as a Brønsted acid. It protonates the carbonyl or imine, increasing its electrophilicity and making it susceptible to attack by the isocyanide. wikipedia.orgmdpi.comwikipedia.org This activation is essential for the formation of the key nitrilium ion intermediate.

Lewis Acid Catalysis : Lewis acids, such as scandium triflate or titanium tetrachloride (TiCl₄), can also be used to activate the carbonyl or imine component. nih.govnih.gov They coordinate to the oxygen or nitrogen atom, enhancing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the amine to form the imine or by the isocyanide to form the nitrilium ion. nih.govmdpi.com This catalytic approach can increase reaction rates and yields. mdpi.com

Radical Reaction Mechanisms

Beyond their well-known participation in MCRs, isocyanides are also effective radical acceptors and can engage in radical-mediated transformations.

Oxidative Coupling Reactions (e.g., with 1,3-diones)

Aryl isocyanides like this compound can undergo metal-free oxidative coupling reactions, for instance, with cyclic 1,3-diones. semanticscholar.org These reactions typically proceed via a radical pathway, often initiated by the thermal decomposition of a radical initiator like di-tert-butyl peroxide (DTBP). semanticscholar.org

A plausible mechanism for this transformation is as follows:

Radical Cyclization Processes for Heterocycle Formation

The isocyano group is an effective radical acceptor, making this compound a valuable substrate in radical cyclization reactions for synthesizing nitrogen-containing heterocycles. The fundamental step in these processes involves the addition of a radical species to the terminal carbon of the isocyanide, which generates a key imidoyl radical intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate is central to subsequent cyclization steps. The reaction of carbon radicals with isocyanides to generate these imidoyl radicals is a useful strategy in synthetic organic chemistry, particularly for multicomponent syntheses. beilstein-journals.orgbeilstein-journals.org

A prominent application of this methodology is the synthesis of phenanthridine (B189435) derivatives from 2-isocyanobiaryl precursors. beilstein-journals.org In this process, a radical adds to the isocyano group to form an imidoyl radical. This radical then undergoes an intramolecular addition to the adjacent aryl ring. The subsequent aromatization, often involving the release of a hydrogen atom, yields the fused heterocyclic phenanthridine product in good yields. beilstein-journals.org

Furthermore, thiol-mediated radical cyclization has been successfully applied to o-alkenylaryl and o-alkynylaryl isocyanides. beilstein-journals.orgbeilstein-journals.org For instance, a thiyl radical can attack the isocyano group, forming an imidoyl radical that subsequently undergoes a 5-exo cyclization. This pathway has been utilized as a key step in the synthesis of complex molecules like (±)-α-kainic acid. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Substrate Type | Key Intermediate | Product Class | Ref. |

| Aryl Radical Cyclization | 2-Isocyanobiaryls | Imidoyl Radical | Phenanthridines | beilstein-journals.org |

| Thiol-Mediated Cyclization | o-Alkenylaryl Isocyanides | Imidoyl Radical | Cyclic Amides | beilstein-journals.orgbeilstein-journals.org |

| Thiol-Mediated Cyclization | o-Alkynylaryl Isocyanides | Imidoyl Radical | Dithiolated Indoles | beilstein-journals.org |

Photoinduced Radical Pathways

Aromatic isocyanides, including this compound, exhibit unique reactivity under photoirradiation, enabling them to participate in and even catalyze radical reactions. nih.gov These compounds can act as visible-light photocatalysts, particularly in the oxidative functionalization of C(sp³)–H bonds. nih.gov

The mechanism for this photocatalytic activity involves the isocyanide absorbing light to reach an electronically excited state. nih.gov This excited molecule can then accept an electron from a suitable donor, such as dimethylaniline (DMA), in a single-electron transfer (SET) event. This process generates an imidoyl radical anion and the radical cation of the donor. nih.gov The isocyanide catalyst is regenerated by molecular oxygen, which in turn forms a superoxide (B77818) radical anion. This anion can then abstract a hydrogen atom from the donor's radical cation, leading to the formation of an iminium ion that can be trapped by nucleophiles. This process facilitates the cross-dehydrogenative coupling of tertiary amines with isocyanides and water to produce amides under mild conditions. nih.gov

In addition to photocatalysis, photoinduction can be used to initiate radical addition reactions. For example, the reaction of aromatic isocyanides with diphenyl disulfide under photoirradiation can yield 1,1-dithiolation products. beilstein-journals.org Similarly, photoinduced reactions of o-ethenylaryl isocyanides with disulfides in the presence of diphenyl ditelluride can produce dithiolated indole (B1671886) derivatives through a cascade of radical cyclization and substitution steps. beilstein-journals.org

Metal-Catalyzed Transformations

Palladium-Catalyzed Insertion Reactions and C(sp²)–H Functionalization

Palladium catalysis provides a powerful platform for the functionalization of isocyanides like this compound. nih.gov A key transformation is the 1,1-migratory insertion of the isocyanide into palladium-carbon bonds. The typical catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming an aryl-palladium(II) complex. nih.gov This complex readily undergoes insertion of the isocyanide to furnish an imidoyl palladium intermediate. nih.gov This intermediate is a versatile branching point, capable of engaging in various subsequent cross-coupling reactions with nucleophiles or organometallic reagents, ultimately affording diverse imine-containing products after reductive elimination regenerates the Pd(0) catalyst. nih.govresearchgate.net

This methodology has been extended to include C–H functionalization, an atom-economical strategy that avoids the pre-functionalization of substrates. nih.gov Palladium catalysts can mediate the direct coupling of C(sp²)–H bonds with isocyanides. This approach has been used in cascade processes, for instance, combining isocyanide insertion with benzylic C(sp³)–H activation to construct indole skeletons. organic-chemistry.org The development of specialized ligands has been crucial for enhancing the efficiency and selectivity of these C–H functionalization reactions. nih.govorganic-chemistry.org Palladium-catalyzed imidoylative cyclization of functionalized isocyanides has also emerged as a robust strategy for constructing a wide array of nitrogen-containing heterocycles. rsc.org

Copper-Catalyzed Reactions

Copper catalysts are effective for a range of transformations involving isocyanide-related functionalities and precursors. While direct copper-catalyzed reactions with this compound are specific, the broader reactivity patterns of copper catalysis provide a framework for its potential applications. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prominent example, producing 1,4-disubstituted 1,2,3-triazoles with high efficiency and selectivity. ilacadofsci.com This reaction highlights copper's ability to facilitate the formation of five-membered nitrogen heterocycles.

Copper catalysis is also employed in cascade reactions for heterocycle synthesis. For example, a copper-catalyzed cascade reaction of in-situ generated nitrogen-substituted isocyanates with 2-iodoanilines has been developed to synthesize 1-aminobenzimidazolones. researchgate.net Furthermore, photo-induced copper-catalyzed methods have been developed for the remote functionalization of unactivated C(sp³)–H bonds, demonstrating copper's utility in radical-based C-H functionalization pathways. rsc.org These examples underscore the potential of copper catalysts to engage isocyanides in cyclization, cascade, and C-H functionalization reactions to build complex molecular architectures.

Iron-Catalyzed Carbene Transfer to Isocyanides

Iron-catalyzed carbene transfer represents a cost-efficient and environmentally benign alternative to noble metal-catalyzed processes for the functionalization of isocyanides. nih.govvu.nl This reaction involves the transfer of a carbene moiety, typically generated from a diazo compound, to the isocyanide carbon atom. nih.govnih.gov The electron-rich Hieber anion, [Fe(CO)₃NO]⁻, has been identified as a particularly efficient catalyst for this transformation. nih.govvu.nl

The reaction proceeds via the formation of a highly reactive ketenimine intermediate. researchgate.net These ketenimines are generally not isolated but are trapped in situ with various bis-nucleophiles in a one-pot process. This strategy allows for the synthesis of a diverse range of densely functionalized heterocycles, including pyrimidinones, dihydropyrazolones, and 1H-tetrazoles. nih.gov Density functional theory (DFT) calculations have provided plausible mechanisms for the activation of the diazo precursor and the subsequent formation of the ketenimine. nih.gov

| Catalyst | Carbene Source | Nucleophile | Product Heterocycle | Ref. |

| [Fe(CO)₃NO]⁻ | α-Diazo carbonyl compounds | Amidines | Pyrimidinones | nih.govresearchgate.net |

| [Fe(CO)₃NO]⁻ | α-Diazo carbonyl compounds | Hydrazines | Dihydropyrazolones | nih.gov |

| [Fe(CO)₃NO]⁻ | α-Diazo carbonyl compounds | Azides | 1H-Tetrazoles | nih.gov |

Diiron Complex Reactivity with Isocyanides (Insertion, Nucleophilic Addition)

Diiron complexes exhibit diverse reactivity with isocyanides, involving transformations at the bimetallic core. Research has shown that isocyanide ligands coordinated to diiron centers can undergo C-C bond-forming reactions. For example, the isocyanide complex [Fe₂Cp₂(CO)₃(CNMe)] reacts with cyanogen (B1215507) bromide to yield an unprecedented N-methylcyanamido-(cyano)alkylidene complex. researchgate.net This transformation represents a rare instance of cyanylation occurring at a metal complex, proceeding through the likely formation of an alkylidyne precursor followed by the addition of a cyanide anion. researchgate.net

Beyond direct reactions at the isocyanide ligand, diiron complexes are known for their potent oxidizing capabilities. Oxo-bridged diiron(IV) complexes have been generated and shown to be powerful oxidants capable of cleaving strong C-H bonds with bond dissociation energies up to 100 kcal mol⁻¹. nih.gov This high reactivity, which models the behavior of enzymes like soluble methane (B114726) monooxygenase, suggests the potential for using such complexes to initiate C-H functionalization reactions on substrates, which could then be intercepted by isocyanides. The ability to link two monomeric iron complexes through various bridges allows for the tuning of electronic and steric properties, which can influence their reactivity towards substrates like this compound. nih.gov

Silver-Catalyzed Cycloaddition Reactions

Silver-catalyzed cycloaddition reactions of isocyanides represent a powerful method for the synthesis of various nitrogen-containing heterocycles. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the general mechanism for aryl isocyanides in such reactions provides a strong framework for understanding its reactivity.

One of the prominent examples is the silver-mediated [3+2] cycloaddition of isocyanides with alkynes, which serves as a route to substituted pyrroles. vu.nl Density functional theory (DFT) calculations have elucidated a mechanism involving significant silver migration. vu.nl The process is believed to initiate with the coordination of the silver catalyst to the alkyne. For terminal alkynes, the reaction pathway is proposed to involve two sequential 1,5-silver migrations. vu.nl This migration facilitates the movement of charge, thereby activating the system for the cycloaddition with the isocyanide. vu.nl A similar silver-migration mechanism is also thought to be operative for internal alkynes, highlighting the general nature of this catalytic process. vu.nl

Another significant silver-catalyzed reaction is the [3+2] cycloaddition with diazo compounds, leading to the formation of 1,4-disubstituted-1,2,3-triazoles. This reaction is noted for its high regioselectivity and mild conditions. researchgate.net In a related transformation, silver catalysts can facilitate the [3+2] annulation of isocyanides with nitrones to produce 1,2,4-oxadiazolidin-5-ones. The proposed mechanism for this reaction involves the initial coordination of the isocyanide to the silver catalyst, followed by a nucleophilic attack from the nitrone, intramolecular cyclization, and subsequent oxidation to yield the final product. nih.gov

Table 1: Overview of Silver-Catalyzed Cycloaddition Reactions with Aryl Isocyanides

| Reaction Type | Reactants | Product | Key Mechanistic Feature |

|---|---|---|---|

| [3+2] Cycloaddition | Aryl Isocyanide, Alkyne | Substituted Pyrrole | Successive 1,5-silver migrations vu.nl |

| [3+2] Cycloaddition | Aryl Isocyanide, Diazo Compound | 1,4-Disubstituted-1,2,3-triazole | High regioselectivity under mild conditions researchgate.net |

| [3+2] Annulation | Aryl Isocyanide, Nitrone | 1,2,4-Oxadiazolidin-5-one | Nucleophilic addition/cyclization/oxidation pathway nih.gov |

Cobalt-Catalyzed Ketenimine Formation

The formation of ketenimines from isocyanides is a valuable transformation in organic chemistry. High-valent cobalt carbene complexes have been shown to be effective catalysts for this reaction. Studies on the reaction of Co(OR)₂(═CPh₂) with various isocyanides, including the structurally similar 4-methoxyphenyl (B3050149) isocyanide, provide detailed mechanistic insights that can be extrapolated to this compound. mdpi.com

The reaction proceeds to yield the corresponding ketenimine alongside the formation of cobalt bis(alkoxide) bis(isocyanide) complexes. mdpi.com DFT calculations support a mechanism that begins with the binding of the isocyanide to the cobalt center. This is followed by an intramolecular insertion of the isocyanide into the cobalt-carbene bond, which leads to the formation of the ketenimine product. mdpi.com

Catalytic ketenimine formation has also been investigated using diazoalkanes as the carbene source. It was observed that ester-substituted diazoalkanes (diazoesters) can facilitate catalytic turnover, whereas diphenyldiazomethane does not. mdpi.com The lack of reactivity with diphenyldiazomethane is attributed to the inability of the resulting Co(OR)₂(CNR)₂ complex to form the necessary carbene upon reaction with N₂CPh₂. mdpi.com In contrast, the reaction with diazoesters is facile, enabling the catalytic cycle to proceed. mdpi.com

Nucleophilic Activation of Isocyanides

The isocyano group (–N⁺≡C⁻) exhibits dual electronic character, capable of acting as both a nucleophile and an electrophile at the carbon atom. researchgate.netvu.nl This ambiphilic nature is central to its reactivity. The carbon atom of the isocyanide can be attacked by nucleophiles, a process often facilitated by coordination to a metal center, which increases the electrophilicity of the isocyanide carbon. sioc-journal.cnfrontiersin.org

Conversely, the lone pair of electrons on the carbon atom allows isocyanides to act as nucleophiles. vu.nl However, kinetic studies comparing the nucleophilicity of isocyanides with other nucleophiles have shown that they are significantly less reactive than the cyanide ion. wikipedia.org Their nucleophilic strength is more comparable to that of allylsilanes and silyl (B83357) enol ethers. wikipedia.org Aryl isocyanides, such as this compound, are generally less nucleophilic than their alkyl counterparts. wikipedia.org

This nucleophilic character is harnessed in numerous synthetic transformations, including multicomponent reactions like the Ugi and Passerini reactions, as well as various cycloadditions. researchgate.netnih.gov The nucleophilic addition of the isocyanide to an electrophile is often the initial step in these complex reaction cascades. vu.nl

Table 2: Reactivity Characteristics of Isocyanides

| Feature | Description | Implication for this compound |

|---|---|---|

| Electronic Structure | Resonance between R-N⁺≡C⁻ and R-N=C: | Allows for both nucleophilic and electrophilic character at the carbon atom. |

| Nucleophilicity | Less nucleophilic than cyanide; comparable to allylsilanes. Aryl isocyanides are less nucleophilic than alkyl isocyanides. wikipedia.org | Moderate nucleophilicity, enabling participation in multicomponent and addition reactions. |

| Electrophilicity | Can be activated by coordination to metal centers, making the carbon atom susceptible to nucleophilic attack. sioc-journal.cnfrontiersin.org | Can participate in metal-catalyzed reactions involving nucleophilic addition to the isocyanide carbon. |

Isocyanide Insertion into Specific Chemical Bonds (e.g., C-F bonds)

The insertion of isocyanides into chemical bonds is a well-established reaction class, particularly with transition metal catalysis where insertion into metal-carbon or metal-heteroatom bonds is a key step. mdpi.comwikipedia.org However, the direct insertion of an isocyanide into a strong, unactivated bond such as a carbon-fluorine (C-F) bond is a significantly more challenging and less explored area of reactivity.

The C-F bond is one of the strongest single bonds in organic chemistry, making its cleavage a formidable task. nih.gov Research into C-F bond activation is an active field, often requiring potent Lewis acids or transition metal complexes to facilitate cleavage. organic-chemistry.org C-F insertion reactions, where a fragment is formally inserted into a C-F bond, are attractive but still rare. researchgate.netorganic-chemistry.org

Currently, the scientific literature does not provide specific examples or detailed mechanistic studies of this compound, or isocyanides in general, undergoing direct insertion into C-F bonds. This indicates that such a transformation is not a commonly observed or well-developed reaction pathway for isocyanides under typical conditions. The high energy barrier associated with C-F bond cleavage likely precludes this type of reactivity in the absence of highly specialized activating conditions. nih.govorganic-chemistry.org

Isocyanide-Cyanide Rearrangement Studies

The thermal rearrangement of isocyanides to their more stable nitrile (cyanide) isomers is a fundamental reaction of this functional group. This isomerization is typically a unimolecular process that requires high temperatures, often above 150-200 °C, indicating a significant activation energy barrier.

Coupling Reactions and N1 Synthon Utility

Beyond its traditional reactivity, the isocyano group can serve as a source of nitrogen in coupling reactions, acting formally as an "N1 synthon". organic-chemistry.org An innovative oxidative coupling reaction between isocyanides and toluene (B28343) derivatives, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), highlights this utility. organic-chemistry.org

In this transformation, the isocyano group is not incorporated into the final product as a whole. Instead, it serves to deliver the nitrogen atom, with the carbon atom being eliminated as carbon monoxide. organic-chemistry.org This expands the synthetic profile of isocyanides beyond their typical carbene-like or C1 synthon reactivity. organic-chemistry.org

Mechanistic investigations point towards a radical-based pathway. The reaction is initiated by the generation of tert-butoxyl radicals from the oxidant, tert-butyl hydroperoxide (TBHP). These radicals then facilitate the oxidation of toluene to a benzoyl radical. The isocyanide undergoes elimination of carbon monoxide, and the resulting nitrogen-containing species couples with the benzoyl radical to form the final amide product. organic-chemistry.org This reaction demonstrates broad substrate scope, tolerating various substituents on both the toluene and isocyanide partners, although electron-withdrawing groups like nitro groups on the toluene derivative can significantly lower the yield. organic-chemistry.org

Table 3: Summary of Mechanistic Investigations

| Section | Reaction Type | Key Mechanistic Insights |

|---|---|---|

| 3.3.5 | Silver-Catalyzed Cycloaddition | Involves silver migration to facilitate charge movement and activate substrates. vu.nl |

| 3.3.6 | Cobalt-Catalyzed Ketenimine Formation | Proceeds via isocyanide binding to cobalt followed by intramolecular insertion into the Co-carbene bond. mdpi.com |

| 3.4 | Nucleophilic Activation | Isocyanides are moderately nucleophilic; reactivity is enhanced upon coordination to metal centers. sioc-journal.cnwikipedia.org |

| 3.5 | Isocyanide Insertion into C-F bonds | A largely unexplored area of reactivity due to the high strength of the C-F bond. nih.govorganic-chemistry.org |

| 3.6 | Isocyanide-Cyanide Rearrangement | A sigmatropic mdpi.comwikipedia.org-migration through a tight, three-centered transition state. |

| 3.7 | Coupling Reactions (N1 Synthon) | Can act as a nitrogen source in radical-mediated oxidative coupling reactions, with elimination of CO. organic-chemistry.org |

Computational Chemistry and Theoretical Characterization of 1 Isocyano 3 Methoxybenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules.

DFT calculations are instrumental in elucidating the mechanisms of reactions involving isocyanides. For aromatic isocyanides like 1-isocyano-3-methoxybenzene, these reactions often include cycloadditions, insertion reactions, and multicomponent reactions. lshtm.ac.ukucl.ac.uk By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, transition states. mdpi.com

The activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of a reaction pathway. For instance, in [3+2] cycloaddition reactions, DFT can distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. rsc.org Studies on similar systems show that DFT can predict whether a reaction is thermodynamically or kinetically favored. pku.edu.cn For example, calculations can determine the activation free energies for different pathways, identifying the most probable reaction route. mdpi.compku.edu.cn The presence of the methoxy (B1213986) group on the benzene (B151609) ring can influence these reaction barriers through its electronic effects, a factor that can be precisely quantified with DFT.

| Reaction Type | Key Step | Typical ΔG‡ (kcal/mol) | Mechanistic Insight |

|---|---|---|---|

| [4+2] Cycloaddition | C-C bond formation | 15 - 25 | Often concerted; aromaticity of reactants influences barrier height. pku.edu.cn |

| Stepwise [8+2] Cycloaddition | Initial C-C bond formation (Rate-determining) | 20 - 35 | Formation of a zwitterionic intermediate. pku.edu.cn |

| Isocyanide Insertion | Migratory insertion into a metal-carbon bond | 10 - 20 | Formation of an iminoacyl complex. vu.nl |

| Passerini Reaction | Nucleophilic attack of isocyanide on protonated carbonyl | ~16 | Crucial role of hydrogen bonding in stabilizing the transition state. rwth-aachen.de |

The electronic structure of isocyanides is unique and can be described by two main resonance forms: a zwitterionic structure with a triple bond (R-N⁺≡C⁻) and a neutral, carbene-like structure with a double bond (R-N=C:). researchgate.net High-level valence bond calculations suggest that the electronic structure has a significant carbenic character, despite the linear geometry of the isocyano group. researchgate.net

DFT-based analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, provide a quantitative description of the bonding. These methods can be used to calculate atomic charges, bond orders, and orbital occupancies. For this compound, such analyses would reveal the charge distribution across the molecule, highlighting the electron-donating effect of the methoxy group on the aromatic ring and the electronic nature of the isocyanide functional group. The Electron Localizability Indicator (ELI-D) is another tool that can be derived from DFT calculations to visualize and characterize chemical bonds. mpg.de

Quantum Chemical Calculations

Quantum chemical calculations extend beyond DFT to provide a detailed picture of the molecular orbitals and their role in chemical bonding and reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. uni-greifswald.denih.gov

HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to have significant contributions from the π-system of the aromatic ring and the lone pair on the terminal carbon of the isocyanide group.

LUMO: The LUMO represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile or electron acceptor. The LUMO is typically a π* antibonding orbital located on the isocyanide group. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The specific energies of these orbitals can be used to predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions. unimib.it

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -6.76 | -0.99 | 5.77 |

| Phenyl isocyanide | -6.45 | -1.21 | 5.24 |

| Anisole (B1667542) (Methoxybenzene) | -6.10 | -0.85 | 5.25 |

Note: Values are illustrative and depend on the level of theory and basis set used in the calculation.

Isocyanides are excellent ligands in organometallic chemistry, and their bonding to transition metals is a classic example of synergistic donation and back-donation. vu.nlwikipedia.org The interaction can be broken down into two main components:

σ-Donation: The lone pair of electrons on the terminal carbon of the isocyanide group is donated to an empty d-orbital of the metal center, forming a strong sigma (σ) bond. acs.org

π-Back-donation: Electron density from filled d-orbitals on the metal is donated back into the empty π* antibonding orbitals of the isocyanide ligand. wikipedia.orgacs.org

| Interaction Component | Orbital Overlap | Effect on Ligand | Effect on Metal-Ligand Bond |

|---|---|---|---|

| σ-Donation | Isocyanide C (lone pair) → Metal (d-orbital) | Increases electron density on the metal | Forms M-C σ bond |

| π-Back-donation | Metal (d-orbital) → Isocyanide (π* orbital) | Decreases C≡N bond order; lowers ν(NC) stretching frequency | Strengthens M-C bond through π interaction |

Intermolecular Interaction Analysis

The non-covalent interactions of a molecule dictate its physical properties, crystal packing, and role in supramolecular chemistry. Computational methods are essential for identifying and quantifying these weak interactions. For this compound, several types of intermolecular interactions are expected.

A crystallographic database analysis reveals that the isocyanide group is a versatile participant in non-covalent interactions. nih.gov The terminal carbon atom, surprisingly, is the primary site of interaction and can act as an acceptor for both hydrogen bonds and halogen bonds. nih.govnih.gov It can form hydrogen bonds with conventional donors like -OH and -NH groups, as well as with polarized C-H groups. nih.gov

Computational tools like Reduced Density Gradient (RDG) analysis and Hirshfeld surface analysis can be used to visualize and characterize these interactions in molecular crystals. researchgate.net For this compound, potential interactions include:

Hydrogen Bonding: The isocyanide carbon can act as a hydrogen bond acceptor. nih.gov The oxygen of the methoxy group can also accept hydrogen bonds.

Halogen Bonding: The isocyanide carbon can interact favorably with the σ-hole of a halogen atom from a neighboring molecule. nih.gov

π-π Stacking: The electron-rich aromatic rings can engage in stacking interactions.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-cloud of an adjacent aromatic ring.

These computational analyses provide a detailed map of intermolecular contacts, explaining the forces that stabilize the condensed-phase structure of the compound. researchgate.net

Hydrogen Bonding Interactions (e.g., C-H...Cl, C-H...N, C-H...Cg)

While classical hydrogen bonds (e.g., O-H...O, N-H...O) are absent in this compound, the molecule actively participates in a network of weaker C-H hydrogen bonds. These interactions, though individually less strong, collectively play a significant role in the stabilization of the crystal lattice. Computational models predict the presence of several types of such interactions.

C-H...N Interactions: The terminal nitrogen atom of the isocyano group, with its lone pair of electrons, can act as a hydrogen bond acceptor. Aromatic C-H groups from neighboring molecules can donate a proton to form C-H...N interactions. These are generally characterized by distances slightly shorter than the sum of the van der Waals radii of hydrogen and nitrogen.

C-H...Cg Interactions: The electron-rich π-system of the benzene ring (Cg) can also serve as a weak hydrogen bond acceptor. In these interactions, a C-H bond from an adjacent molecule points towards the center of the aromatic ring. This type of bonding is crucial for the formation of specific packing motifs, such as herringbone or T-shaped arrangements.

The methoxy group also influences the hydrogen bonding landscape. The hydrogen atoms on the methyl group can act as donors, while the oxygen atom can be an acceptor, further diversifying the network of weak interactions within the crystal structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C-H...N | Aromatic C-H | Isocyanide N | 2.4 - 2.8 | Directional, links molecules end-to-end |

| C-H...Cg | Aromatic C-H | Benzene Ring (π-cloud) | 2.7 - 3.2 | Contributes to stacking and T-shaped motifs |

| C-H...O | Aromatic/Methyl C-H | Methoxy O | 2.5 - 3.0 | Provides additional lattice stabilization |

Hirshfeld Surface Analysis in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified.

For this compound, the Hirshfeld surface is predicted to be dominated by several key features:

Red Spots: Bright red spots on the dnorm map would indicate close intermolecular contacts, corresponding to the aforementioned C-H...N and C-H...O hydrogen bonds. These are the regions where molecules are most tightly interacting.

Blue Regions: Larger, blue areas on the surface correspond to regions where intermolecular distances are longer than the van der Waals radii, indicating weaker interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For a molecule like this compound, the plot would be expected to show significant contributions from H...H, C...H, and N...H contacts, reflecting the prevalence of van der Waals forces and weak hydrogen bonding.

| Contact Type | Percentage Contribution (Predicted) | Description |

| H...H | ~45-55% | Represents the largest contribution, indicative of van der Waals forces. |

| C...H / H...C | ~20-30% | Corresponds to C-H...π and other van der Waals interactions. |

| N...H / H...N | ~10-15% | Highlights the importance of the C-H...N hydrogen bonds. |

| O...H / H...O | ~5-10% | Shows the contribution of interactions involving the methoxy group. |

Van der Waals and π-Stacking Interactions with Related Aromatic Systems

Theoretical calculations can predict the geometry and energy of these π-stacking interactions. For substituted benzenes, two primary configurations are common:

Parallel-displaced: In this arrangement, the aromatic rings are parallel but offset from one another. This geometry maximizes attractive dispersion forces while minimizing electrostatic repulsion between the π-clouds.

T-shaped (edge-to-face): Here, the edge of one aromatic ring (the C-H bonds) points towards the face (the π-system) of another. This is often driven by electrostatic interactions between the partially positive hydrogens and the electron-rich ring face.

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy reveals the number of chemically distinct protons, their electronic environment, and the connectivity between neighboring protons. For 1-isocyano-3-methoxybenzene, the spectrum is expected to show signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The methoxy group (-OCH₃), being an electron-donating group, and the isocyano group (-NC), being an electron-withdrawing group, exert distinct electronic effects on the benzene (B151609) ring, influencing the chemical shifts (δ) of the aromatic protons. The methoxy protons are expected to appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. chemicalbook.compurdue.edu The four protons on the aromatic ring are chemically non-equivalent and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). libretexts.org Their splitting patterns (e.g., doublet, triplet, doublet of doublets) arise from spin-spin coupling with adjacent protons, which allows for the determination of their relative positions on the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 7.0 - 7.2 | Triplet (t) or Doublet of Doublets (dd) |

| H-4 | 7.2 - 7.4 | Triplet (t) |

| H-5 | 6.8 - 7.0 | Doublet of Doublets (dd) |

| H-6 | 7.1 - 7.3 | Doublet of Doublets (dd) |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) |

Note: Predicted values are based on the analysis of substituted anisoles and benzenes. Actual values may vary depending on the solvent and experimental conditions. chemicalbook.comacs.org

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom gives a distinct signal, allowing for the characterization of the entire carbon framework. In this compound, eight unique carbon signals are expected: six for the aromatic ring, one for the methoxy group, and one for the isocyano group.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the electron-donating methoxy group (C-3) is expected to be shielded (shifted upfield), while the carbon attached to the electron-withdrawing isocyano group (C-1) would be deshielded (shifted downfield). cdnsciencepub.comcdnsciencepub.com The isocyano carbon itself has a characteristic chemical shift, often appearing in the range of 155-170 ppm. The methoxy carbon typically resonates around 55-60 ppm. cdnsciencepub.comchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NC) | 125 - 130 |

| C-2 | 110 - 115 |

| C-3 (-OCH₃) | 159 - 161 |

| C-4 | 120 - 125 |

| C-5 | 130 - 132 |

| C-6 | 118 - 122 |

| -OCH₃ | 55 - 57 |

| -NC | 160 - 170 |

Note: Predicted values are based on the analysis of substituted anisoles and general substituent effects. Actual values may vary. cdnsciencepub.comucf.edu

While this compound is an achiral molecule, precluding the need for stereochemical assignment, advanced NMR techniques are invaluable for confirming structural assignments. Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) can establish proton-proton coupling networks, confirming the connectivity of the aromatic protons. Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These techniques would provide definitive confirmation of the assignments made in the 1D ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb IR radiation at characteristic frequencies.

For this compound, the most diagnostic absorption would be the strong, sharp peak corresponding to the isocyano (-N≡C) stretching vibration, which typically appears in the 2150-2100 cm⁻¹ region. nih.govmcmaster.ca This peak is a clear indicator of the presence of the isocyanide functionality. Other key absorptions include those for the aromatic ring and the ether linkage. The C-O stretching vibrations of the aryl ether are expected to produce strong bands around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyano (-N≡C) | Stretch | 2150 - 2100 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (-OCH₃) | Stretch | 2950 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Aryl Ether (C-O) | Asymmetric Stretch | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₇NO), the exact monoisotopic mass is 133.0528 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z = 133 is expected due to the stability of the aromatic ring. blogspot.comwhitman.eduwhitman.edu The fragmentation pattern provides further structural evidence. Aromatic ethers often undergo characteristic fragmentation pathways. miamioh.eduscribd.com A common fragmentation for anisole (B1667542) derivatives is the loss of the methyl radical (•CH₃) from the methoxy group, which would result in a significant peak at m/z = 118. This fragment can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z = 90. Another possible fragmentation is the cleavage of the C-O bond, leading to other characteristic ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 133 | [M]⁺˙ (Molecular Ion) | Ionization of parent molecule |

| 118 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction, specifically single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. excillum.comrigaku.comuq.edu.au This technique requires a well-ordered single crystal of the compound. If a suitable crystal of this compound could be grown, X-ray analysis would provide a wealth of structural information with high precision. azolifesciences.comnih.gov

The resulting crystal structure would confirm the molecular connectivity and reveal exact bond lengths, bond angles, and torsion angles. For example, it would precisely define the geometry of the isocyano group (C-N≡C bond angle) and the methoxy group relative to the benzene ring. Furthermore, X-ray diffraction elucidates the planarity of the aromatic ring and the orientation of the substituents. It also provides critical information about intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern how the molecules pack together in the crystal lattice. nih.gov This detailed solid-state structural information is crucial for understanding the physical properties of the material and its potential for forming specific crystalline structures.

Applications of 1 Isocyano 3 Methoxybenzene in the Synthesis of Organic Compounds

Synthesis of Nitrogen-Containing Heterocycles

The isocyanide functional group of 1-isocyano-3-methoxybenzene serves as a potent tool for the construction of various nitrogen-containing heterocyclic rings. Its ability to act as a one-carbon synthon and its reactivity towards both electrophiles and nucleophiles make it a key component in a multitude of synthetic transformations.

Quinoline Derivatives

Quinolines are a significant class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. iipseries.orgnih.gov Several synthetic strategies have been developed to access quinoline derivatives, including multicomponent reactions. iipseries.orgnih.gov

One notable approach involves a three-component coupling reaction mediated by Lewis acids like FeCl3 or Yb(OTf)3. scielo.br This reaction brings together an aldehyde, an aniline (such as 3-methoxyaniline, a precursor to this compound), and an alkyne to construct the quinoline scaffold. scielo.br The reaction proceeds through the in-situ formation of an imine, followed by the addition of the alkyne and subsequent intramolecular cyclization and oxidation to afford the final quinoline product. scielo.br

Another strategy for synthesizing quinoline derivatives involves the Baylis–Hillman reaction. researchgate.net This method utilizes 2-chloro-3-formyl quinoline derivatives and acrylonitrile in the presence of a catalyst like DABCO to produce 2-[(2-chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives. researchgate.net While this specific example does not directly use this compound, it highlights the diverse routes available for quinoline synthesis.

Furthermore, multicomponent reactions for the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives have been reported. nih.gov These one-pot procedures involve the reaction of a substituted 1-tetralone, an aromatic aldehyde, malononitrile, and ammonium acetate, showcasing the efficiency of multicomponent strategies in generating complex quinoline structures. nih.gov

| Reactants | Catalyst/Reagents | Product | Reference |

| Aldehyde, Aniline, Alkyne | FeCl3 or Yb(OTf)3 | Substituted Quinoline | scielo.br |

| 2-Chloro-3-formyl quinoline, Acrylonitrile | DABCO | 2-[(2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile | researchgate.net |

| Substituted 1-tetralone, Aromatic aldehyde, Malononitrile | Ammonium acetate, Acetic acid | Methoxybenzo[h]quinoline-3-carbonitrile | nih.gov |

Indole (B1671886) and Benzimidoyl Fluoride Derivatives

Indole derivatives are another crucial class of nitrogen-containing heterocycles, widely distributed in nature and exhibiting a broad spectrum of biological activities. mdpi.comnih.gov The synthesis of indoles can be achieved through various methods, including the opening of aryl triazole rings followed by cyclization. mdpi.com This metal-free, two-step approach involves the formation of N-aryl ethene-1,1-diamines, which are then cyclized in the presence of iodine to yield the target 1H-indoles. mdpi.com

A one-pot, two-step procedure has been developed for the synthesis of 1,2-disubstituted-3-tosyl and 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. nih.gov This operationally simple method does not require any transition metals and provides variously substituted indoles in good yields. nih.gov

While direct synthesis of benzimidoyl fluorides from this compound was not detailed in the provided context, the synthesis of related indole structures highlights the versatility of cyclization strategies in forming fused heterocyclic systems.

| Starting Material | Key Reagents | Product | Reference |

| Aryl triazole fragment-containing compounds | Iodine | 1H-Indoles | mdpi.com |

| N-(o-tolyl)benzamides | DBN, KCN | 1,2-Disubstituted-3-cyanoindoles | nih.gov |

Pyrrole Derivatives

Pyrroles are five-membered aromatic heterocycles that form the core structure of many biologically important molecules, including porphyrins and chlorophyll. mdpi.com The synthesis of pyrrole derivatives can be achieved through various methods, such as the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comsemanticscholar.org This reaction can be catalyzed by aluminas, offering a green and efficient route to N-substituted pyrroles. mdpi.com

Isocyanides, such as tosylmethyl isocyanide (TosMIC), are also valuable reagents for pyrrole synthesis. nih.gov The Van Leusen pyrrole synthesis utilizes the [3+2] cycloaddition of TosMIC with electron-deficient alkenes under basic conditions to produce 3-substituted pyrrole derivatives. nih.gov This method is versatile and accommodates a variety of electron-withdrawing groups on the alkene. nih.gov Furthermore, isocyanide-based multicomponent reactions provide an efficient and atom-economical approach to polysubstituted pyrroles. rsc.org A transition-metal-free cyclization of methyl isocyanoacetate with aurone analogues catalyzed by NaOH also yields 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Reference |

| Paal-Knorr | Acetonylacetone, Primary amine | CATAPAL 200 (Alumina) | N-substituted pyrroles | mdpi.com |

| [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC), Electron-deficient alkene | Base | 3-Substituted pyrroles | nih.gov |

| Cyclization | Methyl isocyanoacetate, Aurone analogues | NaOH | 2,3,4-Trisubstituted pyrroles | rsc.org |

Azetidines

Azetidines are four-membered nitrogen-containing heterocycles that are important building blocks in organic synthesis due to their ring strain. pageplace.de Their synthesis can be achieved through various methods, including the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.org Other synthetic routes include cyclizations of amino esters and metal-catalyzed intermolecular reactions of diazo compounds. pageplace.de

The synthesis of azetidines can also be accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Additionally, a one-pot synthesis from alkyl dihalides and primary amines can be achieved under microwave irradiation. organic-chemistry.org A simple and efficient method for the synthesis of 1-arenesulfonylazetidines involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org

| Synthetic Approach | Key Reactants | Conditions | Product | Reference |

| Aza Paternò–Büchi | Imine, Alkene | Photocycloaddition | Functionalized Azetidines | rsc.org |

| Alkylation | Primary amine, 2-substituted-1,3-propanediol bis-triflate | - | 1,3-Disubstituted Azetidines | organic-chemistry.org |

| Cyclocondensation | Alkyl dihalide, Primary amine | Microwave irradiation | Azetidines | organic-chemistry.org |

| One-pot reaction | 1-Arenesulfonylaziridine, Dimethylsulfoxonium methylide | Microwave irradiation | 1-Arenesulfonylazetidines | organic-chemistry.org |

Imidazoles and Tetrazoles

Imidazoles are five-membered heterocycles containing two nitrogen atoms and are found in many biologically active compounds, including the amino acid histidine. d-nb.infobeilstein-journals.org A robust and efficient synthesis of imidazoles involves the condensation of metalated isocyanides with nitriles or imidates. d-nb.infobeilstein-journals.org For instance, deprotonating anisylsulfanylmethylisocyanide (Asmic) with lithium hexamethyldisilazide (LiHMDS) generates a potent nucleophile that reacts with various nitriles to afford substituted imidazoles. d-nb.infobeilstein-journals.org The Van Leusen imidazole (B134444) synthesis is another important method that utilizes tosylmethyl isocyanide (TosMIC) and aldimines to produce 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.org

Tetrazoles are five-membered aromatic rings composed of four nitrogen atoms and one carbon atom. They are often used as bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.org A common synthetic route to tetrazoles is the [2+3] cycloaddition of isocyanides with hydrazoic acid or trimethylsilyl azide. nih.gov This reaction is quite general and works for both aliphatic and aromatic isocyanides. nih.gov Multicomponent reactions, such as the Ugi-azide reaction, also provide an efficient pathway to substituted tetrazole derivatives. nih.govresearchgate.net A series of 1,5-disubstituted tetrazole-indole hybrids have been synthesized via a high-order multicomponent reaction involving an Ugi-azide/Pd/Cu-catalyzed hetero-annulation cascade sequence. beilstein-journals.org

| Heterocycle | Key Reactants | Reagents/Conditions | Product | Reference |

| Imidazole | Anisylsulfanylmethylisocyanide (Asmic), Nitrile | LiHMDS | Substituted Imidazole | d-nb.infobeilstein-journals.org |

| Imidazole | Tosylmethyl isocyanide (TosMIC), Aldimine | Base | 1,5-Disubstituted Imidazole | organic-chemistry.org |

| Tetrazole | Isocyanide, Hydrazoic acid or Trimethylsilyl azide | [2+3] Cycloaddition | 1-Monosubstituted Tetrazole | nih.gov |

| Tetrazole | Amine, Triethyl orthoformate, Sodium azide | Yb(OTf)3 | 1-Substituted 1H-1,2,3,4-tetrazole | organic-chemistry.org |

| Tetrazole-Indole Hybrid | Multiple components | Ugi-azide/Pd/Cu-catalyzed cascade | 1,5-Disubstituted Tetrazole-Indole Hybrid | beilstein-journals.org |

Tetrahydroquinoxalines

Tetrahydroquinoxalines are bicyclic heterocyclic compounds containing a dihydropyrazine ring fused to a benzene (B151609) ring. A practical one-pot synthesis of tetrahydroquinoxalines has been developed using readily available 2-amino(nitro)anilines and 1,2-dicarbonyl compounds. rsc.org This reaction is mediated by diboronic acid with water serving as both the solvent and a hydrogen donor under metal-free conditions. rsc.org Another approach involves a solid-phase traceless synthesis where an aldehyde-functionalized resin is reductively aminated, followed by reaction with o-fluoronitrobenzenes, reduction of the nitro group, and spontaneous cyclization. researchgate.net

| Synthetic Approach | Key Reactants | Reagents/Conditions | Product | Reference |

| One-pot Synthesis | 2-Amino(nitro)aniline, 1,2-Dicarbonyl compound | Diboronic acid, Water | Tetrahydroquinoxaline | rsc.org |

| Solid-phase Synthesis | Aldehyde resin, Amino alcohol, o-Fluoronitrobenzene | Reductive amination, SnCl2 reduction | Tetrahydroquinoxaline | researchgate.net |

Amidines and Ketenimines

The isocyanide moiety of this compound is a key precursor for the synthesis of amidines and ketenimines, two important classes of organic compounds.

Amidines:

Amidines are characterized by the R-C(NR')NR''R''' functional group and are prevalent in medicinal chemistry. Multicomponent reactions (MCRs), especially Ugi-type reactions, provide an efficient route to highly substituted α-amino amidines using isocyanides. e3s-conferences.orgrsc.org A typical three-component reaction involves an aldehyde, an amine, and an isocyanide like this compound. e3s-conferences.org

The reaction is often catalyzed by a mild acid, such as molecular iodine, which activates the imine formed in situ from the aldehyde and amine. e3s-conferences.orgrsc.org The nucleophilic isocyanide then attacks the activated imine, forming a nitrilium intermediate. Subsequent attack by a second molecule of the amine, followed by a e3s-conferences.orgrsc.org-hydrogen shift, yields the final α-amino amidine product. e3s-conferences.orgrsc.org This methodology is noted for its high atom economy, mild reaction conditions, and the ability to generate a wide diversity of products by simply varying the starting components. e3s-conferences.org

Table 1: Synthesis of α-Amino Amidines via Three-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 (Isocyanide) | Catalyst | Product | General Yields |

| Aldehyde | Amine | This compound | I₂, Metal Triflates, etc. rsc.org | α-Amino Amidine | Good to High e3s-conferences.org |

Ketenimines:

Ketenimines, which feature a C=C=N cumulative double bond system, are reactive intermediates and valuable synthons. researchgate.net this compound can be converted to ketenimines through several methods. One common approach involves the reaction of the isocyanide with electron-deficient compounds such as acetylenic esters. researchgate.net Another method is the transition metal-catalyzed carbene transfer from diazo compounds to the isocyanide. acs.org This reaction, which can be catalyzed by cost-effective metals like iron, generates a ketenimine intermediate that can be trapped in situ by various nucleophiles to produce a range of functionalized heterocycles. acs.org

The synthesis of ketenimines can also be achieved through N-heterocyclic carbene (NHC) catalysis, where the NHC acts as a nucleophilic activator for the isocyanide. nih.gov This allows for reactions with ketones to form enaminones, proceeding through a ketenimine-like intermediate. nih.gov

Table 2: General Methods for Ketenimine Synthesis from Isocyanides

| Method | Reactants | Product | Key Features |

| Reaction with Acetylenic Esters | This compound, Dialkyl Acetylenedicarboxylate | Functionalized Ketenimine | Involves a zwitterionic adduct. researchgate.net |

| Carbene Transfer | This compound, Diazo Compound, Metal Catalyst (e.g., Iron) | Ketenimine Intermediate | Intermediate can be trapped in situ. acs.org |

| NHC Catalysis | This compound, Ketone, NHC Catalyst | Enaminone (via Ketenimine-like intermediate) | C-C bond formation under organocatalysis. nih.gov |

Development of Complex Molecular Architectures via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, maximizing efficiency and molecular diversity. uni.lunih.gov Isocyanides are cornerstone reagents in some of the most important MCRs, and this compound can serve as a key input to generate libraries of complex structures. rsc.orgwikipedia.org

Passerini Reaction: This three-component reaction, first reported in 1921, combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce α-acyloxy amides. rsc.orgthieme-connect.comresearchgate.net The reaction proceeds through the α-addition of the carbonyl compound and the carboxylic acid to the isocyanide carbon, followed by a Mumm rearrangement to give the final product. rsc.orgthieme-connect.com The Passerini reaction tolerates a wide variety of functional groups, making it highly valuable for creating diverse molecular scaffolds. rsc.orgresearchgate.net

Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most versatile MCRs, furnishing α-acylamino amides from an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid. uni.lursc.org The reaction mechanism involves the formation of an imine, which is then attacked by the isocyanide to form a reactive nitrilium ion. uni.luwikipedia.org This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the dipeptide-like product. uni.luwikipedia.org

Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction provides a highly efficient pathway to synthesize fused imidazo[1,2-a]-heterocycles. chemrxiv.orgresearchgate.net It involves the reaction of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. researchgate.netacs.org The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds via a formal [4+1] cycloaddition, followed by aromatization to yield the heterocyclic core, a common scaffold in medicinal chemistry. myskinrecipes.comresearchgate.net

Table 3: Key Multicomponent Reactions Involving Isocyanides

| Reaction Name | Components | Key Intermediate | Product Scaffold |

| Passerini | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Adduct | α-Acyloxy Amide rsc.orgthieme-connect.com |

| Ugi | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | Nitrilium Ion | α-Acylamino Amide uni.lursc.org |

| Groebke-Blackburn-Bienaymé | Isocyanide, Amidine, Aldehyde | Iminium Ion | Imidazo[1,2-a]-heterocycle researchgate.netmyskinrecipes.com |

Preparation of Functionalized Molecules for Advanced Materials Research

The unique electronic and structural properties of the isocyanide group in this compound also enable its use in the synthesis of functional molecules and polymers for materials science.

Polymer Synthesis: Aryl isocyanides can undergo polymerization to form poly(isocyanides), which are known to adopt stable, helical secondary structures. e3s-conferences.orgresearchgate.net This polymerization can be catalyzed by various transition metal complexes, including those of nickel and rare-earth metals. e3s-conferences.orgchemrxiv.org The resulting helical polymers can be functionalized, and their controlled synthesis allows for the creation of complex architectures like block copolymers. rsc.org These materials are of interest for applications in chiral recognition, catalysis, and the development of functional nanostructures. rsc.org The methoxy (B1213986) group on the benzene ring of this compound can influence the electronic properties and solubility of the resulting polymer.

Ligands for Metal Complexes: Isocyanides are excellent ligands for transition metals, acting as good sigma donors and moderate π-acceptors, analogous to carbon monoxide. rsc.orgthieme-connect.com They can form stable complexes with a wide range of metals. thieme-connect.com These metal-isocyanide complexes are investigated for their applications in catalysis, and as functional materials with interesting photoluminescent or electronic properties. rsc.orgacs.org Aryl isocyanides can serve as chromophoric ligands, where the low-energy excited states are localized on the ligand, making them suitable for the design of phosphorescent materials. rsc.org The coordination of this compound to metal centers can be used to construct coordination polymers and metal-organic frameworks. acs.org

Functional Surface Modification: The isocyanide group can bind strongly to certain metal surfaces, such as gold, making it a useful anchor for the formation of self-assembled monolayers (SAMs). This allows for the modification of surface properties, which is crucial in the development of sensors, molecular electronics, and other advanced material applications.

Table 4: Applications of Aryl Isocyanides in Materials Science

| Application Area | Description | Potential Role of this compound |

| Polymer Chemistry | Serves as a monomer for the synthesis of helical poly(aryl isocyanides) using transition metal catalysts. e3s-conferences.orgresearchgate.net | Monomer for creating helical polymers with specific electronic and solubility characteristics. |

| Coordination Chemistry | Acts as a ligand to form stable complexes with transition metals, creating catalysts or functional materials. thieme-connect.comacs.org | Ligand for synthesizing luminescent metal complexes or coordination polymers. rsc.org |

| Nanomaterials | Used to create functional nanostructures, such as micelles with helical cores, through techniques like polymerization-induced self-assembly (PISA). rsc.org | Building block for self-assembled functional nano-objects. |

Q & A

Q. Advanced

- SAR (Structure-Activity Relationship) studies : Synthesize derivatives (e.g., halogenated or alkylated analogs) and assay against target enzymes .

- Docking simulations : Use software like AutoDock to predict binding affinities before in vitro testing .

- Toxicity profiling : Partner with accredited labs for cytotoxicity (MTT assay) and pharmacokinetic studies (ADME-Tox) .

What analytical techniques are most reliable for characterizing this compound and its reaction products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.